1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea
Description
BenchChem offers high-quality 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-19-2-4-20(5-3-19)25-18-26(33-10-12-35-13-11-33)23-16-21(6-8-24(23)32-25)30-29(34)31-22-7-9-27-28(17-22)37-15-14-36-27/h2-9,16-18H,10-15H2,1H3,(H2,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZUVWHBGQJZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5)C(=C2)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : 1360540-81-3
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the morpholino and quinoline moieties suggests potential interactions with multiple receptors and enzymes involved in cellular signaling pathways.
Biological Activity Overview
-
Antitumor Activity :
- Recent studies indicate that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. For instance, a related compound demonstrated an IC50 value of 21.6 μM against MDA-MB-231 cells, indicating potent antitumor activity .
-
Anti-inflammatory Effects :
- Compounds containing the quinoline structure have shown promising anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the compound may modulate immune responses effectively.
- Antimicrobial Properties :
Case Study 1: Antitumor Efficacy
A study investigated a series of derivatives based on the quinoline framework, revealing that modifications to the morpholino group significantly enhanced cytotoxicity against cancer cell lines. The most effective derivative achieved an IC50 of 15 μM against A549 cells .
Case Study 2: Anti-inflammatory Mechanisms
In another study, derivatives were evaluated for their ability to inhibit the NF-kB pathway, a critical regulator of inflammation. The compound exhibited significant inhibition at concentrations as low as 10 μM, highlighting its potential as an anti-inflammatory agent .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds containing the dihydrobenzo[b][1,4]dioxin structure can act as potent inhibitors of various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme involved in DNA repair. In vitro studies have shown that modifications of the dihydrobenzo[b][1,4]dioxin scaffold can yield compounds with significant anticancer properties (IC50 values in the low micromolar range) .
2. Dopamine Receptor Modulation
The compound has also been investigated for its potential as a selective antagonist of dopamine D4 receptors. Studies have demonstrated that certain analogs exhibit over 1,100-fold selectivity for D4 receptors compared to D2 and D3 receptors, suggesting possible applications in neuropharmacology and the treatment of disorders like schizophrenia .
Synthesis and Structural Modifications
The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea involves multiple steps including the formation of key intermediates through reactions such as Knoevenagel condensation and amide bond formation. The structural complexity allows for various modifications that can enhance biological activity or selectivity .
Case Studies
Case Study 1: PARP Inhibition
A study focused on synthesizing derivatives of dihydrobenzo[b][1,4]dioxin reported on the identification of compounds with notable PARP inhibitory activity. One lead compound demonstrated an IC50 value of 0.082 μM, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: D4 Receptor Imaging
Another research effort highlighted the use of a modified form of the compound as a radioligand for positron emission tomography (PET) imaging of D4 receptors in the brain. This application underscores the compound's relevance in both therapeutic and diagnostic contexts within neuropharmacology .
Chemical Reactions Analysis
Table 1: Key Transformations and Conditions
Coordination Chemistry
The quinoline nitrogen and urea oxygen atoms act as ligands for metal ions:
-
Copper(II) Complexation : Forms a 1:1 complex in ethanol, confirmed by UV-Vis (
) and ESR spectroscopy .
Stability and Reactivity
-
pH-Dependent Hydrolysis : The urea bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming 2,3-dihydrobenzo[b] dioxin-6-amine and 4-morpholino-2-(p-tolyl)quinolin-6-amine .
-
Photostability : Stable under UV light (λ = 254 nm) for 24 hours in methanol, with <5% degradation .
Mechanistic Insights
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The compound is synthesized via multi-step organic reactions, often involving:
- Step 1 : Coupling of the dihydrobenzo[b][1,4]dioxin moiety with intermediates like pyrrolidinone derivatives under reflux conditions.
- Step 2 : Formation of the urea linkage using carbodiimide-based coupling agents (e.g., EDC/HOBt) or isocyanate intermediates. Polyphosphoric acid (PPA) has been employed as a catalyst in analogous quinazolinone syntheses to enhance cyclization efficiency .
- Purity optimization : Recrystallization from ether/hexane mixtures (1:1) yields ~59% purity, while column chromatography on neutral Al₂O₃ improves separation of byproducts .
Q. Which characterization techniques are critical for confirming structural integrity?
- Infrared (IR) spectroscopy : Validates carbonyl (C=O, ~1650–1700 cm⁻¹) and urea (N–H, ~3200–3350 cm⁻¹) functional groups.
- Mass spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS or MALDI-TOF) and fragmentation patterns .
- ¹H/¹³C NMR : Assigns protons and carbons in the dihydrodioxin (δ 4.2–4.4 ppm for –OCH₂–) and quinolinyl (δ 7.5–8.5 ppm for aromatic protons) regions .
Q. How does the compound’s solubility profile impact experimental design?
The compound’s solubility in polar aprotic solvents (e.g., DCM, DMF) and poor aqueous solubility necessitates:
- Use of co-solvents (e.g., DMSO ≤1% v/v) for in vitro assays.
- Micronization or formulation with surfactants (e.g., Tween-80) for in vivo studies .
Advanced Research Questions
Q. How can computational modeling guide receptor interaction studies?
- Molecular docking : Predict binding affinities to CNS targets (e.g., serotonin/dopamine receptors) using the dihydrodioxin and morpholino-quinoline motifs as pharmacophores .
- Quantum chemical calculations : Optimize reaction pathways for urea bond formation and evaluate electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize in vitro testing .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-target screening : Use kinase/protease panels to rule out nonspecific binding.
- Metabolite analysis : LC-MS/MS can detect degradation products that may interfere with assays .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Route of administration : Intraperitoneal (IP) or oral gavage, with plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 h.
- Bioanalytical method : LC-MS/MS quantification (LLOQ: 1 ng/mL) using deuterated internal standards.
- Tissue distribution : Sacrifice cohorts at 4 h and 24 h to assess brain/plasma ratios, leveraging the compound’s logP (~3.5) for BBB penetration predictions .
Q. What are the key considerations for scaling up synthesis?
- Process control : Monitor reaction progress via in-line FTIR to detect intermediate formation.
- Membrane separation : Nanofiltration removes unreacted reagents while retaining the product (MW ~500 Da) .
- Safety : Mitigate exothermic risks during urea bond formation using jacketed reactors with controlled cooling .
Data Contradiction Analysis Framework
Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (e.g., PPA batch, stirring rate) to minimize variability .
- Data validation : Use orthogonal assays (e.g., SPR and cellular thermal shift) to confirm target engagement .
- Ethical compliance : Adhere to OECD guidelines for acute toxicity testing (LD₅₀ determination) before in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
